![molecular formula C15H17N3O2S B2497255 2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893946-00-4](/img/structure/B2497255.png)
2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, also known as MPD, is a novel compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPD is a thienopyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have investigated the potential of pyrazole-bearing compounds, including our compound of interest, as antileishmanial agents. These compounds show promise in inhibiting the growth of Leishmania parasites, making them potential candidates for drug development .
- Malaria remains a significant global health challenge. Some pyrazole derivatives have demonstrated antimalarial activity. Our compound’s structure suggests it could be explored further for its potential in combating malaria. Molecular docking studies can provide insights into its interactions with malarial proteins .
Antileishmanial Activity
Antimalarial Activity
Mechanism of Action
Thienopyrazoles
This compound is a thienopyrazole, which is a type of heterocyclic compound containing a thiophene ring fused with a pyrazole ring. Thienopyrazoles have been studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Acetamides
This compound is also an acetamide, which is a functional group consisting of an acetyl group (CH3CO-) single-bonded to a nitrogen atom. Acetamides are commonly used in organic synthesis and can exhibit a variety of biological activities .
properties
IUPAC Name |
2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-3-5-11(6-10)18-15(16-14(19)7-20-2)12-8-21-9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMCGDBDNWZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
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